molecular formula C16H18O B12899737 Furan, 2-[2-[4-(1-methylethyl)phenyl]cyclopropyl]- CAS No. 84922-05-4

Furan, 2-[2-[4-(1-methylethyl)phenyl]cyclopropyl]-

Cat. No.: B12899737
CAS No.: 84922-05-4
M. Wt: 226.31 g/mol
InChI Key: DFAGZULMEQUZCH-UHFFFAOYSA-N
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Description

2-(2-(4-Isopropylphenyl)cyclopropyl)furan is an organic compound that belongs to the class of cyclopropyl furans. This compound is characterized by a furan ring substituted with a cyclopropyl group, which in turn is substituted with a 4-isopropylphenyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(4-Isopropylphenyl)cyclopropyl)furan can be achieved through several methods. One common approach involves the cyclopropanation of a suitable furan derivative followed by the introduction of the 4-isopropylphenyl group. The reaction conditions typically involve the use of a cyclopropanation reagent such as diazo compounds in the presence of a catalyst like rhodium or copper. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods: On an industrial scale, the production of 2-(2-(4-Isopropylphenyl)cyclopropyl)furan may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalytic systems and purification techniques ensures the efficient production of high-purity compound .

Chemical Reactions Analysis

Types of Reactions: 2-(2-(4-Isopropylphenyl)cyclopropyl)furan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted furans, furanones, and dihydrofuran derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-(4-Isopropylphenyl)cyclopropyl)furan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(4-Isopropylphenyl)cyclopropyl)furan involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with cellular signaling pathways involved in inflammation and microbial resistance .

Comparison with Similar Compounds

    2-Isopropylfuran: A simpler analog with similar structural features but lacking the cyclopropyl group.

    4-Isopropylphenylfuran: Another analog with the isopropylphenyl group directly attached to the furan ring.

Uniqueness: 2-(2-(4-Isopropylphenyl)cyclopropyl)furan is unique due to the presence of both the cyclopropyl and 4-isopropylphenyl groups, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications .

Properties

CAS No.

84922-05-4

Molecular Formula

C16H18O

Molecular Weight

226.31 g/mol

IUPAC Name

2-[2-(4-propan-2-ylphenyl)cyclopropyl]furan

InChI

InChI=1S/C16H18O/c1-11(2)12-5-7-13(8-6-12)14-10-15(14)16-4-3-9-17-16/h3-9,11,14-15H,10H2,1-2H3

InChI Key

DFAGZULMEQUZCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC2C3=CC=CO3

Origin of Product

United States

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